molecular formula C6H4FN3O2S B13212930 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

Cat. No.: B13212930
M. Wt: 201.18 g/mol
InChI Key: LGQRMFWMZSCPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (CAS 2090317-27-2) is a valuable bifunctional reagent designed for research applications in medicinal and synthetic chemistry. Its structure combines the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a well-known 7-deazapurine analog found in numerous biologically active compounds, with a sulfonyl fluoride moiety . This configuration makes it a versatile building block for constructing more complex molecules, particularly in the development of targeted kinase inhibitors . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery due to its similarity to purine bases, enabling it to interact with a variety of enzymatic targets . Research highlights its significance in the design of compounds with anticancer and antimicrobial activities, including potent inhibitors of p21-activated kinase 4 (PAK4), which is overexpressed in several cancers . The sulfonyl fluoride group is a key functional handle in modern covalent drug discovery and chemical biology. It readily undergoes nucleophilic substitution reactions, allowing researchers to selectively modify the C-5 position of the heterocyclic core to create sulfonamides, sulfonate esters, and other derivatives for structure-activity relationship (SAR) studies . This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H4FN3O2S

Molecular Weight

201.18 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

InChI

InChI=1S/C6H4FN3O2S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)

InChI Key

LGQRMFWMZSCPHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[2,3-d]pyrimidines . Further functionalization with sulfonyl fluoride groups can be achieved using reagents such as sulfur tetrafluoride or related fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols under mild conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Copper catalysts, palladium catalysts

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of p21-activated kinase 4 (PAK4), a protein involved in cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways. This can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride with three related compounds, emphasizing structural, functional, and application-based differences.

Table 1: Comparative Analysis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Key Applications/Properties References
This compound C₆H₄FN₃O₂S ~217.18 (calc.) None at position 7 Sulfonyl fluoride (-SO₂F) Covalent protein modification, kinase inhibition (inferred)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride C₇H₆ClN₃O₂S 231.66 Methyl group at position 7 Sulfonyl chloride (-SO₂Cl) Intermediate in synthesis of kinase inhibitors
4-{7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine C₁₀H₁₂N₄O₃S ~276.29 (calc.) Morpholine at position 5 Sulfonamide (-SO₂-NR₂) Improved solubility, kinase targeting
Substituted (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino compounds Varies Varies Amino groups at position 4 Amino (-NH₂) JAK1/3 inhibition (e.g., autoimmune diseases)

Key Comparative Insights

Reactivity of Sulfonyl Fluorides vs. Chlorides :

  • The sulfonyl fluoride group in the target compound is less hydrolytically reactive than the sulfonyl chloride in its methyl-substituted analog (). This stability makes sulfonyl fluorides preferable for covalent drug design, as they react selectively with target proteins under physiological conditions .
  • The methyl group in 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride likely enhances steric protection of the sulfonyl chloride, reducing premature hydrolysis .

This modification is typical in non-covalent kinase inhibitors. Substituted amino derivatives () at position 4 exhibit JAK1/3 inhibition, demonstrating how positional substitution alters target specificity .

Synthetic Versatility :

  • Sulfonyl chlorides (e.g., ) are common intermediates for synthesizing sulfonamides or sulfonyl fluorides via nucleophilic displacement. The fluoride analog may serve as a more stable intermediate for further derivatization.

Biological Activity

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is a bicyclic compound that exhibits significant biological activity, particularly as an enzyme inhibitor. Its unique structure, characterized by a fused pyrrole and pyrimidine ring system with a sulfonyl fluoride group, contributes to its reactivity and potential therapeutic applications.

The sulfonyl fluoride moiety is crucial for the compound's biological activity, allowing it to participate in nucleophilic and electrophilic substitution reactions. This functional group enhances the compound's ability to interact with various molecular targets, particularly kinases and other enzymes involved in critical signaling pathways.

  • Nucleophilic Substitution : The chlorine atom at the 4-position can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
  • Electrophilic Substitution : The sulfonyl fluoride group enables further modifications, increasing the compound's versatility in drug design.

The mechanism of action primarily involves binding to the active sites of target enzymes, thereby inhibiting their function. This inhibition disrupts essential biological processes such as cell division and inflammation, making it a candidate for developing therapeutic agents for cancer and inflammatory diseases .

Enzyme Inhibition

This compound has been shown to inhibit various enzymes effectively. Notably, it acts as an inhibitor of Janus kinases (JAKs), which are critical in cytokine signaling pathways. The inhibition of JAK1 and JAK2 has implications for treating autoimmune diseases and cancers .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance:

  • IC50 Values : Certain derivatives have demonstrated IC50 values as low as 0.071 μM against human hepatoma cancer cells (SMMC-7721) and 0.126 μM against cervical cancer cells (HeLa) .
  • Mechanism : The anticancer activity is attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the core structure. Key findings include:

Substituent Effect on Activity
Electron-donating groups (e.g., OCH₃)Increase activity
Electron-withdrawing groups (e.g., F)Decrease activity
Aromatic substituents at C-5Enhance binding affinity

This SAR analysis highlights the importance of functional group positioning in optimizing biological efficacy .

Case Studies

  • Inhibition of JAK Kinases :
    • A study demonstrated that specific derivatives of this compound effectively inhibited JAK1 and JAK2, leading to reduced signaling through erythropoietin (EPO) and thrombopoietin (TPO), which are crucial for red blood cell production .
  • Antitumor Activity :
    • In vitro studies revealed that compounds derived from this scaffold showed significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116. The most active derivative exhibited an IC50 value of 2.61 μM against MCF-7 cells .

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